(3-Cyclopropyl-2-fluoro-5-methylphenyl)boronic acid
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Overview
Description
(3-Cyclopropyl-2-fluoro-5-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group, a fluorine atom, and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-2-fluoro-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-2-fluoro-5-methylphenyl)boronic acid is known to undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Protic Acids/Bases: For protodeboronation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Hydrocarbons: Formed through protodeboronation.
Scientific Research Applications
(3-Cyclopropyl-2-fluoro-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-2-fluoro-5-methylphenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in biological applications are still under investigation, but the compound is known to interact with various enzymes and proteins through its boronic acid group .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-5-methylphenyl)boronic acid
- 5-Fluoro-2-methylphenylboronic acid
- (3-Methylphenyl)boronic acid
Uniqueness
(3-Cyclopropyl-2-fluoro-5-methylphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects compared to other similar boronic acids. This unique structure can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool for synthetic chemists.
Properties
Molecular Formula |
C10H12BFO2 |
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Molecular Weight |
194.01 g/mol |
IUPAC Name |
(3-cyclopropyl-2-fluoro-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H12BFO2/c1-6-4-8(7-2-3-7)10(12)9(5-6)11(13)14/h4-5,7,13-14H,2-3H2,1H3 |
InChI Key |
AUJBRZKMPRZEOB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C2CC2)C)(O)O |
Origin of Product |
United States |
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